![molecular formula C15H13N3O4S B2565615 ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate CAS No. 1396857-72-9](/img/structure/B2565615.png)

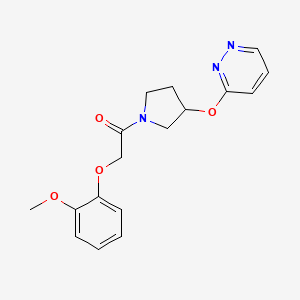

ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyridin-1(2H)-yl group, and an ethyl acetate group.Chemical Reactions Analysis

The chemical reactions involving similar compounds include the protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The result is a formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

The compound is a yellow crystal with a melting point of 268–270 °C .Scientific Research Applications

Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-acetic Acids : A synthesis method for ethyl aryloxadiazolylacetates involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation of the acylated tetrazoles to 1,3,4-oxadiazoles. The hydrolysis of these products furnishes aryloxadiazolylacetic acids, showcasing the compound's use in generating anti-inflammatory and analgesic active molecules Janda, L. (2001).

Formation of Pyridopyridazine Derivatives : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related derivative, can be prepared by condensing specific intermediates. This compound exhibits reactivity towards electrophilic reagents, leading to the formation of pyridopyridazine derivatives, illustrating its role in the synthesis of complex heterocyclic structures Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988).

Antimicrobial Activity of Oxadiazolyl Ethanone Derivatives : Another derivative, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate, exhibits notable antimicrobial activity against common pathogenic bacteria. The structural characterization of these derivatives and their biological evaluation highlight the compound's potential in contributing to antimicrobial agent synthesis Asif, M., Alghamdi, S., Alshehri, Mm, & Kamal, M. (2021).

Synthesis of Anticancer Pyrazolo[3,4-b]pyridine Derivatives : Starting from ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, a series of derivatives exhibiting promising anticancer activity against human cancer cell lines have been synthesized. The identification of lead molecules in this series underlines the compound's utility in developing new anticancer agents Nagender, P., Kumar, R. N., Reddy, G. M., Swaroop, D. K., Poornachandra, Y., Kumar, C. G., & Narsaiah, B. (2016).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : This derivative is used for synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, indicating the compound's role in creating diverse heterocyclic molecules Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004).

Zn(II) and Cu(II) Complexes from 1,3,4-Oxadiazole-containing Ligands : A 1,3,4-oxadiazole-containing bispyridyl ligand, derived from the compound, has been utilized to create novel Zn(II) and Cu(II) complexes. These complexes exhibit unique structural features, showcasing the compound's application in coordination chemistry Zhao, H.-J., Ma, J., Liu, Q.-k., Dong, Y.-B. (2013).

Synthesis of Novel Pyrimidine Derivatives with Antiinflammatory Activity : Derivatives synthesized from the compound have been evaluated for their antiinflammatory activities, indicating its importance in the development of new therapeutic agents Al-Ashmawy, M., El-feky, S., El-Samii, Z. K., & Osman, N. (1997).

Future Directions

Properties

IUPAC Name |

ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDILTRWUFFAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)